1-(2-Aminoethyl)pyrrolidine-2-carboxamide
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Overview
Description
1-(2-Aminoethyl)pyrrolidine-2-carboxamide is a heterocyclic compound that features a pyrrolidine ring substituted with an aminoethyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)pyrrolidine-2-carboxamide typically involves the reaction of pyrrolidine derivatives with aminoethyl reagents under controlled conditions. One common method includes the hydrogenation of 1-(2-cyanoethyl)pyrrolidine in the presence of a catalyst such as Raney nickel, followed by the addition of ammonia or an amine to form the carboxamide group .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using high-pressure reactors and continuous flow systems to ensure efficient conversion and high yield. The reaction conditions are optimized to maintain the stability of the product and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides or hydroxylamines.
Reduction: The carboxamide group can be reduced to an amine under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Halogenated compounds or alkylating agents are typically used in the presence of a base.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyrrolidine compounds.
Scientific Research Applications
1-(2-Aminoethyl)pyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Pyrrolidine: A simpler structure without the aminoethyl and carboxamide groups.
Proline: An amino acid with a similar pyrrolidine ring but different functional groups.
Pyrrolizine: A bicyclic compound with a fused pyrrolidine ring.
Uniqueness: 1-(2-Aminoethyl)pyrrolidine-2-carboxamide is unique due to its combination of functional groups, which allows for diverse chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H15N3O |
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Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-(2-aminoethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H15N3O/c8-3-5-10-4-1-2-6(10)7(9)11/h6H,1-5,8H2,(H2,9,11) |
InChI Key |
HXRJVAKHIPRYSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)CCN)C(=O)N |
Origin of Product |
United States |
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